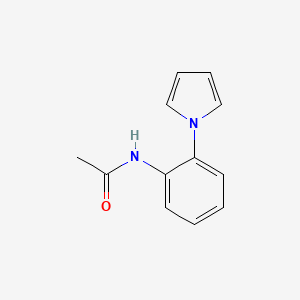

N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide

Description

Overview of Heterocyclic Amides as Molecular Scaffolds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast array of natural and synthetic molecules. nih.gov When a heterocyclic ring system is combined with an amide functional group (-C(=O)N-), the resulting heterocyclic amides become particularly noteworthy scaffolds in medicinal chemistry. nih.gov These scaffolds are essentially the core structures upon which new molecules can be built. jmchemsci.com

The strategic design of these molecules often aims to mimic the structure of naturally occurring heterocycles to either enhance or inhibit their biological functions. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic properties and the capacity for hydrogen bonding, which are crucial for molecular interactions with biological targets such as enzymes and receptors. nih.govnih.gov This makes heterocyclic amides privileged structures in the quest to develop new therapeutic agents. nih.gov The development of new synthetic methods to create a wide variety of these scaffolds is a key focus in medicinal chemistry, as it expands the chemical space available for drug discovery. jmchemsci.com

Significance of Pyrrole (B145914) and Acetamide (B32628) Moieties in Advanced Molecular Design

The specific components of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide, the pyrrole and acetamide groups, each contribute significantly to its chemical character and potential utility.

The pyrrole moiety is a fundamental five-membered nitrogen-containing heterocycle found in many biologically important molecules and approved drugs. mdpi.com Its presence is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.gov In drug design, the pyrrole ring is considered a "privileged scaffold" due to its versatility, selectivity, and biocompatibility. ingentaconnect.comrsc.org Researchers frequently incorporate this ring system into new molecular entities to explore and optimize therapeutic potential. rsc.org The ability to functionalize the pyrrole ring allows for fine-tuning of a molecule's properties to achieve desired biological effects. nih.gov

Historical Context and Evolution of Phenyl-Pyrrole-Acetamide Structural Analogs

While specific historical details on this compound itself are not extensively documented in the public domain, the evolution of its structural analogs is rooted in the broader history of medicinal chemistry. The synthesis of related structures, such as N-phenylacetamide (also known as acetanilide), dates back to early organic chemistry and was one of the first synthetic analgesics.

The strategic combination of different pharmacophores, or active molecular fragments, is a cornerstone of modern drug discovery. rsc.orgnih.gov Research into molecules that link aromatic and heterocyclic rings via amide bonds has been a fruitful area of investigation. For instance, studies on N-phenylacetamide derivatives containing other heterocyclic moieties like thiazole (B1198619) have been conducted to develop new antibacterial agents. mdpi.com Similarly, research into phenoxy acetamide derivatives has explored their potential as therapeutic candidates with a wide range of biological activities. nih.gov The development of compounds like this compound represents a logical progression in this field, where established structural motifs are combined in novel ways to create molecules with unique properties for further scientific exploration. nih.gov

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and application in research.

| Property | Data | Reference |

| CAS Number | 300396-25-2 | oakwoodchemical.com |

| Molecular Formula | C₁₂H₁₂N₂O | oakwoodchemical.com |

| Molecular Weight | 200.237 g/mol | oakwoodchemical.com |

| Appearance | Typically a solid at room temperature. | evitachem.comcymitquimica.com |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents like ethanol (B145695) and chloroform. | evitachem.comcymitquimica.com |

| Stability | Generally stable under standard laboratory conditions. | evitachem.com |

Structure

3D Structure

Properties

CAS No. |

3388-98-5 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

N-(2-pyrrol-1-ylphenyl)acetamide |

InChI |

InChI=1S/C12H12N2O/c1-10(15)13-11-6-2-3-7-12(11)14-8-4-5-9-14/h2-9H,1H3,(H,13,15) |

InChI Key |

NQJZVDQVWHOFTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N2C=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 1h Pyrrol 1 Yl Phenyl Acetamide and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.innumberanalytics.com For N-(2-(1H-pyrrol-1-yl)phenyl)acetamide, the primary disconnection points are the amide bond and the C-N bond connecting the phenyl and pyrrole (B145914) rings.

Primary Disconnections for this compound:

Amide Bond Disconnection (C-N bond): This is the most straightforward disconnection, breaking the amide linkage to yield 2-(1H-pyrrol-1-yl)aniline and an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. This approach relies on the formation of the amide bond as a final step. youtube.com

C(aryl)-N(pyrrole) Bond Disconnection: This strategy involves breaking the bond between the phenyl ring and the pyrrole nitrogen. This leads to two possible synthetic routes:

Route A: Formation of the pyrrole ring onto a pre-existing N-substituted aniline (B41778) derivative. This involves reacting 2-aminoacetanilide with a 1,4-dicarbonyl compound.

Route B: Formation of the C-N bond via a cross-coupling reaction between a pyrrole and an appropriately substituted aniline derivative.

Established Synthetic Routes for Pyrrole-Containing Acetamides

Several well-established methods are utilized for the synthesis of pyrrole-containing acetamides. These methods often involve either the formation of the amide bond on a pre-formed pyrrole-aniline core or the construction of the pyrrole ring itself.

Amide Bond Formation via Coupling Reactions of 2-(1H-Pyrrol-1-yl)aniline Derivatives

A common and direct method for the synthesis of this compound involves the acylation of 2-(1H-pyrrol-1-yl)aniline. rsc.org This precursor, also known as 1-(2-aminophenyl)pyrrole, is a key intermediate. tcichemicals.comchemscene.comnih.gov The reaction is typically carried out by treating the aniline derivative with an acetylating agent.

Typical Acetylating Agents and Conditions:

| Acetylating Agent | Catalyst/Base | Solvent | Conditions |

| Acetic Anhydride | Pyridine or Triethylamine | Dichloromethane or Chloroform | Room Temperature or mild heating |

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane or Chloroform | 0°C to Room Temperature |

| Acetic Acid | Coupling agents (e.g., DCC, EDC) | Dichloromethane or DMF | Room Temperature |

This table showcases common reagents and conditions for the acetylation of 2-(1H-pyrrol-1-yl)aniline.

The synthesis of the crucial intermediate, 2-(1H-pyrrol-1-yl)aniline, can be achieved through a two-step process starting from a substituted 2-nitroaniline. The initial step involves a Clauson-Kaas reaction with 2,5-dimethoxytetrahydrofuran (B146720) in refluxing acetic acid to form the 1-(2-nitrophenyl)-1H-pyrrole. Subsequent reduction of the nitro group, commonly with iron powder and ammonium (B1175870) chloride in water, yields the desired 2-(1H-pyrrol-1-yl)aniline. rsc.org

Cyclization Reactions for Pyrrole Ring Formation

The construction of the pyrrole ring is a fundamental strategy in the synthesis of these compounds. The Paal-Knorr and Clauson-Kaas syntheses are two of the most prominent methods for forming the pyrrole heterocycle.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.com In the context of this compound analogs, this would involve reacting an N-substituted aniline with a 1,4-diketone. ias.ac.inresearchgate.net For instance, reacting o-amino acetanilide (B955) with acetonyl acetone (B3395972) in acetic acid can yield the corresponding N-(o-acetamino aryl)-2,5-dimethyl pyrrole. ias.ac.in The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal followed by cyclization and dehydration. alfa-chemistry.comresearchgate.net

The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles. beilstein-journals.orgnih.gov This method utilizes the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.orgnih.gov Various catalysts, including conventional acids like acetic acid and more modern, greener catalysts, have been employed for this transformation. beilstein-journals.org Microwave-assisted Clauson-Kaas reactions have also been developed to improve reaction times and yields. nih.gov

Multi-Step Synthesis Approaches for Complex Derivatives

The synthesis of more complex analogs of this compound often requires multi-step synthetic sequences. These approaches allow for the introduction of diverse functional groups on both the phenyl and pyrrole rings. nih.govyoutube.com A typical strategy might involve the initial synthesis of a functionalized 2-(1H-pyrrol-1-yl)aniline derivative, followed by amide bond formation. For example, a multi-step synthesis could begin with a substituted 4-nitroaniline, which is then converted to the corresponding pyrrole derivative. Subsequent reduction of the nitro group and acetylation would yield the final complex acetamide (B32628).

Advanced and Mechanistically Driven Synthetic Techniques

Modern organic synthesis has seen the development of powerful, mechanistically driven techniques that offer greater efficiency and substrate scope. Transition-metal catalyzed cross-coupling reactions are at the forefront of these advancements.

Transition-Metal Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling for Arylpyrroles)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a versatile method for the synthesis of aryl-substituted pyrroles. nih.govnih.gov This reaction typically involves the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of protecting group for the pyrrole nitrogen is crucial to prevent side reactions like debromination. nih.gov While the direct Suzuki coupling to form the C(aryl)-N(pyrrole) bond is less common, related C-N coupling reactions are highly effective.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org In the context of synthesizing the core structure of this compound, this could involve the coupling of pyrrole with a 2-haloacetanilide. The development of sterically hindered and electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of substrates under milder conditions. youtube.comrsc.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. youtube.comlibretexts.org

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis has emerged as a pivotal technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.gov For the synthesis of heterocyclic compounds like pyrroles, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can drastically reduce reaction times, increase product yields, and improve product purity. nih.govpensoft.netijpsjournal.com This technique is particularly effective for condensation reactions, such as the Paal-Knorr pyrrole synthesis, which is a common route to N-substituted pyrroles. pensoft.net

The core principle of microwave heating involves the direct coupling of microwave energy with molecules possessing a dipole moment. This direct energy transfer is a more efficient heating method than conventional techniques that rely on thermal conductivity from an external heat source, which is often slow and leads to uneven heating. The result is a rapid rise in temperature that can accelerate reaction rates as described by the Arrhenius equation.

In the context of synthesizing N-aryl pyrroles and related acetamides, microwave-assisted methods have demonstrated clear advantages. For instance, the Paal-Knorr synthesis of pyrroles, which can be sluggish under conventional heating, benefits immensely from microwave irradiation, leading to shorter reaction times and often cleaner reactions. pensoft.net Researchers have reported that reactions that typically require several hours of reflux can often be completed in a matter of minutes. ijpsjournal.comnih.gov One study on the synthesis of N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline found that microwave irradiation not only reduced the reaction time significantly but also produced excellent yields. researchgate.net Similarly, the synthesis of various N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines is expedited under microwave conditions, sometimes in the absence of a solvent. pensoft.netresearchgate.net

A comparative analysis of conventional versus microwave-assisted methods for reactions analogous to the synthesis of N-aryl pyrroles consistently underscores the efficiency of microwave technology.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 2,4,5-trisubstituted imidazoles | Conventional (Reflux) | 4-6 hours | 40-90% | ijpsjournal.com |

| Synthesis of 2,4,5-trisubstituted imidazoles | Microwave | 5 minutes | 80-90% | ijpsjournal.com |

| Synthesis of 5-aminopyrazolone | Conventional (Thermal) | 4 hours | 80% | ijpsjournal.com |

| Synthesis of 5-aminopyrazolone | Microwave (Solvent-free) | 2 minutes | 88% | ijpsjournal.com |

| Suzuki–Miyaura Cross-Coupling | Conventional (Thermal) | 12 hours | Lower Yield | nih.gov |

| Suzuki–Miyaura Cross-Coupling | Microwave | 40 minutes | 67-89% | nih.gov |

This data highlights a general trend where microwave-assisted synthesis provides superior outcomes in significantly less time, making it a preferred method for reaction optimization in modern organic synthesis. nih.gov

Application of Protecting Group Chemistry in Pyrrole Nitrogen Derivatization

The pyrrole ring is an electron-rich heterocycle, which makes it susceptible to oxidation and prone to undergoing reactions at multiple positions. nih.gov To achieve regioselectivity and control the reactivity during synthetic transformations, the pyrrole nitrogen is often temporarily masked with a protecting group. researchgate.netjocpr.com This strategy is crucial for preventing unwanted side reactions, such as N-deprotonation or electrophilic attack at the nitrogen atom. nih.gov

A variety of protecting groups have been developed for the pyrrole nitrogen, each with specific attributes regarding its installation, stability, and cleavage conditions. researchgate.net The choice of a suitable protecting group is dictated by its compatibility with subsequent reaction steps and the ease of its removal to unveil the N-H pyrrole at the desired stage. jocpr.com

Common Protecting Groups for Pyrrole Nitrogen:

Sulfonyl Groups: Groups like tosyl (Ts) and benzenesulfonyl are among the most common for protecting the pyrrole nitrogen. researchgate.net Their strong electron-withdrawing nature significantly reduces the electron density of the pyrrole ring, deactivating it towards electrophilic substitution and preventing oxidation. researchgate.net This deactivation also allows for reactions that might otherwise be difficult to control. researchgate.net

Alkoxycarbonyl Groups: N-alkoxycarbonyl substituents, such as tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and 2,2,2-trichloroethoxycarbonyl (Troc), are widely used. nih.govacs.org These groups can be introduced by reacting a carbamate (B1207046) with 2,5-dimethoxytetrahydrofuran. nih.gov They offer distinct reactivity profiles compared to sulfonyl groups and are valuable in multistep synthesis. nih.govacs.org For example, the Troc group is known for its stability under a wide variety of reaction conditions and can be cleanly removed. acs.org

Other Groups: Other versatile protecting groups include the 2-chloroethyl and 2-phenylsulfonylethyl groups. researchgate.netcdnsciencepub.com The 2-chloroethyl group can be attached under phase-transfer conditions, while the 2-phenylsulfonylethyl group is removed via a reverse Michael reaction. researchgate.netcdnsciencepub.com Silyl groups, such as triisopropylsilyl (TIPS), have also been employed, particularly to direct regioselective reactions. sci-hub.se

The deprotection step is a critical consideration. The conditions must be selective enough to remove the protecting group without affecting other functional groups in the molecule. For instance, the Boc group is typically removed under acidic conditions, while the Troc group is cleaved using zinc in acetic acid. acs.org The N,N-dimethylamino group can be cleaved via ozonolysis. sci-hub.senih.gov

| Protecting Group | Abbreviation | Key Features | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| Tosyl | Ts | Strongly electron-withdrawing; deactivates the ring. | Base hydrolysis (e.g., NaOH, KOH) | researchgate.net |

| tert-Butoxycarbonyl | Boc | Common carbamate; sensitive to strong acids. | Thermolysis or strong acid (e.g., TFA) | nih.govresearchgate.net |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Stable under various conditions; useful in complex synthesis. | Zn / Acetic Acid | acs.org |

| 2-Phenylsulfonylethyl | - | Attached via its chloride; versatile. | Reverse Michael reaction (e.g., NaH or DBN) | researchgate.netcdnsciencepub.com |

| Triisopropylsilyl | TIPS | Can direct regioselectivity. | Fluoride source (e.g., TBAF) | sci-hub.se |

The strategic application of these protecting groups enables chemists to perform complex functionalization of the pyrrole ring, which is essential for building molecules like this compound and its analogs. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes in both academic and industrial settings, aiming to create cleaner, safer, and more efficient processes. semanticscholar.orgingentaconnect.com The synthesis of N-aryl pyrroles, including this compound, is an area where these principles can be effectively applied to minimize environmental impact. researchgate.net

Key green chemistry strategies applicable to pyrrole synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. semanticscholar.org A green approach involves replacing these with more environmentally benign alternatives. Water and ethanol (B145695) are excellent green solvents that have been successfully used in three-component reactions to produce polyfunctionalized pyrroles. nih.gov Ionic liquids are another alternative, offering benefits like catalyst recyclability and easy product separation. researchgate.net An efficient synthesis of N-aryl pyrroles has been described using the ionic liquid [H-NMP][HSO4] in water at room temperature. researchgate.net

Solvent-Free (Neat) Conditions: Eliminating the solvent altogether is a primary goal of green chemistry. Microwave-assisted Paal-Knorr synthesis of pyrroles has been achieved under solventless conditions, which simplifies workup, reduces waste, and can lead to higher yields. pensoft.netresearchgate.net

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green synthesis. nih.gov For the synthesis of N-aryl pyrroles, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. nih.gov Examples include the use of a Lewis acidic hafnium-doped mesoporous SBA-15 catalyst for the synthesis of N-aryl pyrroles from bio-based furans. acs.org

Energy Efficiency: As discussed in section 2.3.2, microwave and ultrasound irradiation are energy-efficient activation techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. semanticscholar.orgingentaconnect.com These methods align with green chemistry goals by increasing process efficiency. ingentaconnect.com

Use of Renewable Feedstocks: Designing synthetic routes that start from renewable resources instead of petrochemicals is a major green objective. A sustainable synthesis of N-substituted pyrrole derivatives has been demonstrated using 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org Similarly, biomass-derived furans have been used as starting materials for N-aryl pyrroles. acs.orgacs.org

By integrating these principles—such as performing a Clauson-Kaas or Paal-Knorr reaction in a green solvent like water or ethanol, utilizing a recyclable catalyst, and employing microwave heating—the synthesis of this compound can be designed to be more sustainable and environmentally responsible. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of N 2 1h Pyrrol 1 Yl Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Interpretation

¹H NMR spectroscopy would be employed to identify the number and types of hydrogen atoms (protons) in N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide. The chemical shift (δ) of each proton signal indicates its electronic environment. For instance, protons on the phenyl and pyrrole (B145914) rings would resonate in the aromatic region (typically δ 7.0-8.5 ppm), with their exact shifts influenced by their position relative to the nitrogen atoms and the acetamide (B32628) group. The protons of the acetamide's methyl group (CH₃) would appear in the aliphatic region (around δ 2.0 ppm), and the amide proton (NH) would likely be a broad singlet, its position sensitive to solvent and concentration. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting (e.g., doublets, triplets, multiplets), providing crucial information about which protons are neighbors in the molecular structure.

Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 | d | 1H | Phenyl-H |

| ~ 7.5 | t | 1H | Phenyl-H |

| ~ 7.4 | t | 1H | Phenyl-H |

| ~ 7.3 | d | 1H | Phenyl-H |

| ~ 7.2 | t | 2H | Pyrrole-H (α) |

| ~ 6.3 | t | 2H | Pyrrole-H (β) |

| ~ 2.1 | s | 3H | Acetyl-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon Environment Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum would differentiate between the carbonyl carbon of the acetamide group (typically δ 168-172 ppm), the aromatic carbons of the phenyl and pyrrole rings (δ 110-140 ppm), and the methyl carbon of the acetyl group (δ ~25 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH, CH₂, and CH₃ groups.

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~ 169.0 | C=O (Amide) |

| ~ 138.0 | Quaternary Phenyl-C |

| ~ 132.0 | Quaternary Phenyl-C |

| ~ 129.0 | Phenyl-CH |

| ~ 127.0 | Phenyl-CH |

| ~ 125.0 | Phenyl-CH |

| ~ 124.0 | Phenyl-CH |

| ~ 122.0 | Pyrrole-CH (α) |

| ~ 110.0 | Pyrrole-CH (β) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish correlations between protons that are spin-coupled, typically those on adjacent carbon atoms. This would confirm the proton-proton connectivities within the phenyl and pyrrole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for example, by showing a correlation between the pyrrole protons and the phenyl carbons, and between the amide proton and the adjacent phenyl carbon, thus confirming the N-phenyl-acetamide and N-pyrrol-phenyl linkages.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide a very precise measurement of the molecular mass of this compound. This high accuracy allows for the unambiguous determination of the molecular formula (C₁₂H₁₂N₂O) by distinguishing it from other potential formulas with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. ESI-MS would typically show the protonated molecule [M+H]⁺. By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in an MS/MS experiment), a characteristic fragmentation pattern would be obtained. Analysis of these fragment ions would provide further structural confirmation by showing the loss of specific parts of the molecule, such as the acetyl group or the pyrrole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring how it absorbs infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) Spectroscopy and Characteristic Absorption Bands

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups: a secondary amide, a phenyl ring, and a pyrrole ring. The spectrum is defined by distinct regions corresponding to specific vibrational modes.

The high-wavenumber region is characterized by N-H and C-H stretching vibrations. A moderate to sharp band is expected for the N-H stretch of the secondary amide group. Aromatic C-H stretching vibrations from the phenyl and pyrrole rings typically appear at wavenumbers just above 3000 cm⁻¹, while the C-H stretching from the acetamide's methyl group is expected just below 3000 cm⁻¹.

The carbonyl (C=O) stretching of the amide group, known as the Amide I band, gives rise to a very strong and prominent absorption, typically in the range of 1650–1700 cm⁻¹ for conjugated amides. The Amide II band, which results from a combination of N-H bending and C-N stretching, is another key feature. Further fingerprinting is provided by the C-N stretching of the amide (Amide III band), aromatic C=C stretching vibrations from the phenyl ring, and various bands from the pyrrole ring system.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300-3250 | N-H Stretch | Secondary Amide | Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl & Pyrrole) | Medium to Weak |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃) | Weak |

| ~1700-1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1600-1585 | C=C Stretch | Aromatic Ring | Medium |

| ~1570-1515 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide | Medium to Strong |

| ~1500-1400 | C=C Stretch | Aromatic Ring | Medium |

| ~1350-1250 | C-N Stretch (Amide III) | Secondary Amide | Medium |

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Crystal Packing

While specific single-crystal X-ray diffraction data for this compound is not available in the reviewed scientific literature, the molecular conformation and crystal packing can be predicted based on analyses of structurally related compounds. researchgate.net

The molecule is expected to be non-planar. The primary conformational feature is the dihedral angle between the planes of the phenyl ring and the pyrrole ring. In similar structures containing linked phenyl and heterocyclic rings, these angles are typically significant, often ranging from 40° to 70°, to minimize steric hindrance. researchgate.net

In the solid state, the crystal packing would be dominated by intermolecular hydrogen bonding. The secondary amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that strong N-H···O=C hydrogen bonds form, linking molecules into chains or more complex networks. These interactions are fundamental to the stability of the crystal lattice. Additionally, weaker C-H···π interactions involving the aromatic rings may further influence the supramolecular assembly. researchgate.net

Table 2: Predicted Solid-State Structural Features for this compound

| Structural Feature | Predicted Characteristic | Basis of Prediction |

| Molecular Conformation | ||

| Dihedral Angle (Phenyl-Pyrrole) | Non-zero, likely 40°-70° | Steric hindrance between rings |

| Amide Group Geometry | Likely trans configuration | Common for secondary amides |

| Crystal Packing | ||

| Primary Interaction | Intermolecular N-H···O=C hydrogen bonds | Presence of amide functional group |

| Secondary Interactions | C-H···π interactions, π-π stacking | Presence of aromatic systems |

| Supramolecular Structure | Formation of chains or sheets | Directionality of hydrogen bonds |

Theoretical and Computational Chemistry Studies on N 2 1h Pyrrol 1 Yl Phenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic properties. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO Gaps)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can be employed to determine the optimized molecular geometry of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional conformation.

A key aspect of DFT analysis is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. herts.ac.uk A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. herts.ac.uk

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) and phenyl rings, while the LUMO may be distributed over the acetamide (B32628) group and the aromatic systems. The precise energies and distribution of these orbitals can be calculated using various DFT functionals and basis sets. mdpi.comnih.gov For illustrative purposes, a study on a related compound, N-(4-hydroxyl phenyl) acetamide, demonstrated the utility of DFT in calculating the HOMO-LUMO energy gap to understand charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding and electron delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. wikipedia.org This method allows for a quantitative analysis of electron density sharing between atoms and the stabilizing effects of hyperconjugation. wikipedia.orguni-muenchen.de

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and flexibility. mdpi.comrsc.org

For this compound, MD simulations can be used to study the rotational freedom around the single bonds connecting the pyrrole, phenyl, and acetamide moieties. This is crucial for understanding the range of shapes the molecule can adopt in solution or when interacting with a biological target. The simulations can reveal the most populated conformations and the energy barriers between them. By analyzing the trajectory of the simulation, one can calculate various properties, such as the radius of gyration, to understand the molecule's compactness and how its shape fluctuates over time. mdpi.com Such simulations are essential for a comprehensive understanding of the molecule's dynamic behavior, which is often linked to its biological activity. rsc.org

In Silico Modeling of Molecular Interactions

A primary interest in studying compounds like this compound is to predict their potential to interact with biological macromolecules, such as proteins or enzymes. In silico modeling techniques are invaluable for this purpose.

Molecular Docking for Ligand-Macromolecule Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (macromolecule), typically a protein receptor. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them based on their predicted binding affinity.

In the case of this compound, molecular docking could be used to investigate its potential to bind to various protein targets. The docking results would provide a plausible binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's active site. For instance, the amide group of the ligand could act as both a hydrogen bond donor and acceptor, while the pyrrole and phenyl rings could engage in hydrophobic and aromatic interactions.

While no specific docking studies on this compound are publicly available, studies on other pyrrole derivatives have demonstrated the utility of this approach. For example, a study on pyrrole-based Schiff bases as potential inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) used molecular docking to elucidate binding interactions, reporting docking scores that correlated with inhibitory activity. mdpi.com Another study on pyrrole derivatives targeting breast cancer proteins also utilized molecular docking to predict binding affinities. nih.govnih.govbioinformation.net The table below presents illustrative docking scores for a set of pyrrole derivatives against a specific enzyme target, showcasing the type of data generated in such studies.

| Compound ID | Docking Score (kcal/mol) |

| 5j | -8.51 |

| Safinamide (Reference) | -12.94 |

| Galantamine (Reference) | -11.54 |

| Data from a study on pyrrole-based Schiff bases targeting MAO-B. The scores indicate the predicted binding affinity, with more negative values suggesting stronger binding. mdpi.com |

Such in silico predictions are crucial for prioritizing compounds for further experimental testing in drug discovery pipelines.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or other physicochemical properties. elsevierpure.com These models are instrumental in drug discovery and materials science for predicting the activity of new molecules, thereby guiding synthetic efforts toward more potent or desirable compounds.

For a molecule like this compound, a QSAR study would typically involve a dataset of structurally similar compounds with measured activities. Although specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on related acetamide and pyrrole derivatives.

A hypothetical QSAR study for this compound and its analogues would involve the following steps:

Data Set Compilation: A series of derivatives would be synthesized, and their biological activity (e.g., enzyme inhibition, receptor binding) would be measured.

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated to represent its structural, electronic, and physicochemical properties. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like artificial neural networks, would be used to build a model that links the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Studies on other N-phenylacetamide derivatives have successfully employed QSAR to elucidate design principles. For instance, QSAR studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors have revealed the importance of specific substitutions on the phenylacetamide moiety for enhancing inhibitory activity. nih.gov Similarly, research on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors has used 2D autocorrelation descriptors to build robust QSAR models. nih.gov These examples underscore the potential of QSAR to guide the rational design of novel analogues of this compound for various applications.

An illustrative set of descriptors that could be used in a QSAR study of this compound derivatives is presented in Table 1.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Type | Specific Descriptor | Potential Significance |

|---|---|---|

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. | |

| Dipole Moment | Influences solubility and interactions with polar environments. | |

| Steric | Molecular Volume | Pertains to the size of the molecule and its fit in a binding site. |

| Surface Area | Affects interactions and solubility. |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule. |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming experimental data, assigning spectra, and understanding the electronic structure of the molecule.

The prediction of spectroscopic parameters for this compound would typically be performed using methods like Density Functional Theory (DFT) or ab initio calculations such as Møller-Plesset perturbation theory (MP2). ruc.dknih.gov The choice of the functional (in DFT) and the basis set is crucial for obtaining accurate results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net Studies on related pyrrole derivatives have shown that while DFT methods like B3LYP can provide reasonable accuracy, correlated wavefunction methods like MP2 can offer even better agreement with experimental data, especially for complex systems. ruc.dknih.gov The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, can also be important for accurately predicting chemical shifts, particularly for protons involved in hydrogen bonding, such as the N-H proton of the pyrrole ring or the acetamide group. nih.gov

Table 2 provides a hypothetical comparison of experimental versus computationally predicted ¹H NMR chemical shifts for a related acetamide compound, illustrating the level of accuracy that can be achieved.

Table 2: Illustrative Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for a Phenylacetamide Derivative

| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) - DFT/B3LYP |

|---|---|---|

| Amide N-H | 8.21 | 8.15 |

| Aromatic C-H | 7.50-7.65 | 7.45-7.60 |

| Methylene (B1212753) C-H₂ | 3.65 | 3.60 |

| Methyl C-H₃ | 2.10 | 2.05 |

Note: This data is illustrative and not specific to this compound.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks in an IR spectrum. These calculations provide information about the vibrational modes of the molecule, aiding in the assignment of experimental spectra. For a molecule like this compound, key vibrational modes would include the N-H stretch of the pyrrole and amide groups, the C=O stretch of the amide, and various C-H and C-N stretching and bending modes.

The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. Table 3 shows representative calculated and scaled IR frequencies for key functional groups in a molecule containing amide and phenyl functionalities.

Table 3: Illustrative Calculated and Scaled IR Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

|---|---|---|

| Amide N-H Stretch | 3450 | 3312 |

| Aromatic C-H Stretch | 3100 | 2976 |

| Amide C=O Stretch | 1720 | 1651 |

| C-N Stretch | 1350 | 1296 |

Note: This data is illustrative and not specific to this compound. A typical scaling factor for DFT/B3LYP calculations is around 0.96.

Chemical Reactivity and Mechanistic Investigations of N 2 1h Pyrrol 1 Yl Phenyl Acetamide

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring (N- and C-Positions)

Electrophilic aromatic substitution (EAS) is a cornerstone of pyrrole chemistry. Due to the delocalization of the nitrogen's lone pair, the pyrrole ring is significantly more electron-rich and thus more reactive towards electrophiles than benzene (B151609). libretexts.orgpearson.com Substitution typically occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. aklectures.comyoutube.com In N-(2-(1H-pyrrol-1-yl)phenyl)acetamide, the C2 and C5 positions of the pyrrole ring are electronically activated. However, the large ortho-substituent on the N-phenyl ring may sterically hinder the C2 position, potentially influencing the regioselectivity of incoming electrophiles.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. The high reactivity of the pyrrole ring often necessitates the use of milder reagents than those used for benzene to avoid polymerization or degradation. youtube.commasterorganicchemistry.com

Nitration: The standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgyoutube.comlibretexts.org For a highly activated substrate like this compound, these conditions could be too harsh. Milder nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) at low temperatures, are often preferred for sensitive pyrroles. The reaction would proceed via the attack of the pyrrole's π-system on the nitronium ion, forming a resonance-stabilized carbocation (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. youtube.com Substitution is expected primarily at the C5 position of the pyrrole ring to minimize steric clash with the phenylacetamide group, or potentially at the C4 position of the phenyl ring, which is activated by the acetamido group.

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). libretexts.orglibretexts.org The electrophile is sulfur trioxide (SO₃) or protonated SO₃. masterorganicchemistry.com This reaction is generally reversible. libretexts.orglibretexts.org Given the acid sensitivity of pyrroles, alternative reagents like the pyridine-SO₃ complex are often employed to achieve sulfonation under milder, non-acidic conditions. The mechanism involves the attack of the pyrrole ring on SO₃, followed by proton transfer steps to yield the sulfonic acid derivative.

Acylation and formylation introduce carbonyl functionality onto the pyrrole ring, typically at the electron-rich C2 or C5 positions. wikipedia.org Due to the high reactivity of pyrrole, standard Friedel-Crafts acylation conditions using strong Lewis acids can lead to polymerization. youtube.com Therefore, less aggressive, specialized methods are employed.

Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for formylating electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the corresponding pyrrole-2-carbaldehyde. wikipedia.orgchemistrysteps.com For this compound, formylation would be expected to occur at the C5 position.

Houben-Hoesch Reaction: This reaction allows for the acylation of electron-rich aromatic compounds using a nitrile (R-C≡N) and a Lewis acid catalyst with HCl. youtube.combncollegebgp.ac.inwikipedia.org The attacking electrophile is believed to be an imine hydrochloride species formed from the nitrile and HCl. bncollegebgp.ac.in The aromatic ring attacks this electrophile, leading to a ketimine intermediate, which is subsequently hydrolyzed to an aryl ketone. bncollegebgp.ac.inwikipedia.org This method is particularly effective for polyhydroxyphenols and reactive heterocycles like pyrrole. bncollegebgp.ac.in

Table 1: Comparison of Common Acylation and Formylation Methods for Pyrroles

| Reaction | Reagents | Electrophile | Typical Position | Conditions | Reference(s) |

|---|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium ion | C2 / C5 | Mild, 0°C to reflux | organic-chemistry.org, chemistrysteps.com, ijpcbs.com |

| Houben-Hoesch | R-CN, HCl, Lewis Acid (e.g., ZnCl₂) | Imine hydrochloride | C2 / C5 | Anhydrous, acidic | wikipedia.org, bncollegebgp.ac.in, wikipedia.org |

| Friedel-Crafts | RCOCl, AlCl₃ | Acylium ion | C2 / C5 | Often too harsh; leads to polymerization | youtube.com |

Oxidation and Reduction Chemistry of the Pyrrole and Phenyl Moieties

The constituent rings of this compound exhibit distinct redox behaviors.

Oxidation: The pyrrole ring is highly susceptible to oxidation due to its electron-rich nature. evitachem.com Depending on the oxidant and reaction conditions, oxidation can lead to a variety of products, including pyrrolinones, or can result in dark-colored polymeric materials. Common oxidizing agents can cleave the ring or functionalize it. The phenyl ring is generally more resistant to oxidation unless strongly activated.

Reduction: The pyrrole ring can be reduced to a pyrrolidine (B122466) ring via catalytic hydrogenation (e.g., H₂/Pd, Pt, or Rh). This transformation eliminates the aromaticity of the heterocycle. The phenyl ring can also be hydrogenated under more forcing conditions. If a nitro group were introduced onto the phenyl ring via nitration (see 5.1.1), it could be selectively reduced to an amino group using reagents like Sn/HCl, H₂/Pd-C, or sodium dithionite, without affecting the pyrrole ring's aromaticity under controlled conditions. The acetamide (B32628) functional group is generally stable to these reduction conditions.

Hydrolysis and Transamidation Reactions of the Acetamide Linkage

The amide bond is a robust functional group, but it can be cleaved under specific conditions.

Hydrolysis: The acetamide linkage in this compound can be hydrolyzed to 2-(1H-pyrrol-1-yl)aniline and acetic acid. evitachem.com This reaction can be catalyzed by either acid or base, typically requiring prolonged heating. youtube.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic for nucleophilic attack by water. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to expel the amine as its ammonium (B1175870) salt. This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-promoted hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then ejects the amide anion (a poor leaving group) to form a carboxylic acid. A final, rapid acid-base reaction between the carboxylic acid and the amide anion produces the carboxylate salt and the neutral amine.

Table 2: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products from Target Molecule | Mechanism | Reference(s) |

|---|---|---|---|---|

| Acidic | Aq. HCl or H₂SO₄, Heat | 2-(1H-pyrrol-1-yl)aniline hydrochloride + Acetic Acid | Protonation of C=O, nucleophilic attack by H₂O | youtube.com, youtube.com |

| Basic | Aq. NaOH or KOH, Heat | 2-(1H-pyrrol-1-yl)aniline + Sodium Acetate | Nucleophilic attack by OH⁻ | youtube.com, youtube.com |

Transamidation: This reaction involves the exchange of the amine portion of an amide. Hydrazinolysis, the cleavage of an amide bond using hydrazine (B178648) (H₂NNH₂), is a specific type of transamidation. Recent studies have shown that the addition of ammonium salts, such as ammonium iodide, can significantly accelerate the hydrazinolysis of unactivated amides under mild conditions (50–70 °C), offering a superior alternative to harsh hydrolytic methods. rsc.org

Cycloaddition and Rearrangement Reactions Involving the Pyrrole Heterocycle

While pyrrole's aromaticity makes it less reactive in cycloadditions than non-aromatic dienes or less aromatic heterocycles like furan, it can participate in these reactions under certain conditions. thieme-connect.de Such reactions are necessarily dearomatizing. thieme-connect.de

[3+2] Cycloaddition: Pyrrole derivatives can undergo [3+2] cycloaddition reactions. For example, N-substituted pyrrole-2-carboxaldehydes can react with arylalkenes under copper catalysis to form dihydropyrrolizine skeletons. acs.orgnih.govacs.org Another prominent example is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov While the target molecule lacks the specific activating groups of these examples, these reactions highlight the potential of the pyrrole ring to act as a three-carbon synthon.

[4+3] Cycloaddition: The pyrrole ring can also function as a four-π-electron component (a diene) in [4+3] cycloadditions to form 8-azabicyclo[3.2.1]octane frameworks, which are core structures in tropane (B1204802) alkaloids. thieme-connect.de These reactions are challenging due to the aromatic stability of the pyrrole ring and its tendency to undergo side reactions like polymerization. thieme-connect.de Success often depends on the specific substituents on the pyrrole and the nature of the three-atom component. thieme-connect.de

Table 3: Examples of Cycloaddition Reactions with Pyrrole Derivatives

| Reaction Type | Pyrrole Component | Reactant | Conditions | Product Skeleton | Reference(s) |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | N-substituted pyrrole-2-carboxaldehydes | Arylalkenes | Cu(OAc)₂, 120 °C | Dihydropyrrolizine | acs.org, acs.org |

| [4+3] Cycloaddition | N-ethoxycarbonylpyrrole | α-bromo ketone | Not specified | 8-azabicyclo[3.2.1]octene | thieme-connect.de |

Rearrangement Reactions: The core this compound structure is generally stable. Rearrangement reactions are not characteristic of the parent system but may occur in derivatives under specific thermal, photochemical, or catalytic conditions, often as part of a more complex transformation sequence.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public literature. However, general principles and studies on related systems provide valuable insights.

Kinetic vs. Thermodynamic Control: In electrophilic substitutions, the regioselectivity can sometimes be governed by kinetic versus thermodynamic control. For instance, the sulfonation of some aromatic compounds is reversible, and the initially formed kinetic product can rearrange to the more stable thermodynamic product upon prolonged reaction time or heating.

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Rational Design of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide Analogs

The rational design of analogs of this compound is a cornerstone of medicinal chemistry efforts aimed at optimizing its biological activity. This process involves a deep understanding of the molecule's structure and how it interacts with biological targets. By identifying key pharmacophoric features—the essential structural elements for activity—researchers can design new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

A common approach is to use the core scaffold as a template and systematically introduce a variety of substituents at different positions. For instance, in the development of kinase inhibitors, a class of drugs that often features heterocyclic cores like pyrrole (B145914), the design process may focus on introducing groups that can form specific hydrogen bonds or hydrophobic interactions within the kinase's ATP-binding pocket. nih.gov The pyrrole ring can serve as a crucial interaction point, while modifications on the phenyl ring and acetamide (B32628) group can fine-tune the molecule's properties. nih.govmdpi.com

Computational tools play a vital role in this rational design process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations allow for the prediction of how different structural modifications will affect a compound's activity before it is synthesized. mdpi.com For example, a 3D-QSAR model can be developed from a series of known active compounds to create a virtual map of the target's binding site, guiding the design of new analogs with a higher probability of success. mdpi.com

Systematic Substituent Effects on Chemical Reactivity and Electronic Structure

The introduction of different substituents to the this compound core can have a profound impact on its chemical reactivity and electronic properties. These changes, in turn, influence the molecule's biological activity. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron density distribution across the entire molecule.

For example, placing electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, on the phenyl ring can make the amide proton more acidic and can also affect the reactivity of the aromatic ring towards nucleophilic or electrophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase electron density and influence the molecule's ability to participate in certain binding interactions.

The following table illustrates how different substituents on the phenyl ring of related acetamide derivatives can influence their biological activity, in this case, anticancer properties against the PC3 prostate carcinoma cell line.

| Compound | Substituent on Phenyl Ring | IC50 (µM) against PC3 |

| 2a | 2-NO2 | >100 |

| 2b | 3-NO2 | 52 |

| 2c | 4-NO2 | 80 |

| 2d | 2-OCH3 | >100 |

| 2e | 3-OCH3 | >100 |

| 2f | 4-OCH3 | >100 |

Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov This data is for illustrative purposes to show substituent effects on a related scaffold.

These findings suggest that both the type and position of the substituent are critical for activity. In this particular series, a nitro group at the meta position (compound 2b) resulted in the highest potency. nih.gov Such systematic studies are crucial for building a comprehensive understanding of the structure-activity relationship.

Synthetic Approaches for Diverse Structural Analogs

The synthesis of a diverse library of this compound analogs is essential for thorough SAR exploration. This requires flexible and efficient synthetic routes that allow for the introduction of a wide range of chemical functionalities at different points on the molecular scaffold.

Modifications on the Phenyl Ring System

Modifications on the phenyl ring are typically achieved by starting with appropriately substituted anilines. A variety of substituted anilines are commercially available or can be synthesized through standard aromatic chemistry techniques such as nitration, halogenation, and Friedel-Crafts reactions, followed by reduction of the nitro group to an amine.

Once the desired substituted aniline (B41778) is obtained, it can be coupled with a suitable pyrrole-containing carboxylic acid or its activated derivative to form the final acetamide. For instance, the synthesis of N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety has been reported, demonstrating the feasibility of incorporating various substituents on the phenyl ring. alliedacademies.org

Derivatization of the Pyrrole Moiety

The pyrrole ring offers several positions for derivatization. Classical pyrrole syntheses, such as the Paal-Knorr synthesis, allow for the construction of the pyrrole ring with substituents already in place. mdpi.com This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. By using different 1,4-dicarbonyl compounds, various substituents can be introduced at the 2, 3, 4, and 5-positions of the pyrrole ring.

For example, the synthesis of polysubstituted pyrroles has been achieved through multi-component reactions, which can generate a diverse library of compounds with different substitution patterns on the pyrrole ring. acs.orgrsc.org In one study, various aldehydes and amines were used to create a series of pyrrole derivatives with different groups at the 2- and 5-positions. acs.org

Variations in the Acyl Chain of the Acetamide Group

The acyl chain of the acetamide group is another key site for modification. Variations can be introduced by using different carboxylic acids in the coupling reaction with the 2-(1H-pyrrol-1-yl)aniline precursor. This allows for the exploration of the impact of chain length, branching, and the introduction of other functional groups on the biological activity.

Stereochemical Control and Diastereoselectivity in Analog Synthesis

When modifications to the this compound scaffold introduce chiral centers, the control of stereochemistry becomes a critical aspect of the synthesis. The different stereoisomers of a chiral molecule can have vastly different biological activities and pharmacokinetic properties. Therefore, the ability to selectively synthesize a single enantiomer or diastereomer is highly desirable.

While specific examples of stereocontrolled synthesis for this compound itself are not extensively documented in the readily available literature, general principles of asymmetric synthesis can be applied. For instance, if a chiral center is introduced in the acyl chain, a chiral carboxylic acid or a chiral auxiliary could be employed to induce stereoselectivity in the coupling reaction.

Furthermore, stereoselective reactions on related pyrrole-containing compounds have been reported. For example, the stereoselective reduction of a ketone in a pyrrole-containing molecule can lead to the formation of a specific alcohol stereoisomer. This highlights the potential for developing stereocontrolled synthetic routes for analogs of this compound.

Conformational Preferences and Tautomerism of Derivatives

Conformational Analysis:

The rotational freedom around the single bonds connecting the pyrrole ring to the phenyl ring and the phenyl ring to the acetamide nitrogen allows for a range of possible conformations. The relative orientation of these rings is influenced by steric hindrance and electronic interactions between substituents. For example, in related N-phenyl-2-(phenyl-amino) acetamide derivatives, the presence of different substituents was found to influence the binding affinities, suggesting that conformational effects play a role in their activity. ijper.org

Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are often employed to determine the preferred conformations of such molecules in solution. X-ray crystallography can provide definitive information about the solid-state conformation. Studies on structurally similar compounds, such as 1-phenyl-1H-pyrrol-3(2H)-one, have utilized X-ray crystallography to establish their solid-state structure. rsc.org

Tautomerism:

Tautomerism, the equilibrium between two or more interconverting structural isomers, can be a significant factor for derivatives of this compound, particularly when substituents that can participate in proton transfer are introduced. The acetamide group itself can exhibit keto-enol tautomerism, although it heavily favors the keto form under normal conditions.

More relevant is the potential for tautomerism in derivatives where hydroxyl or amino groups are introduced onto the pyrrole or phenyl rings. For instance, studies on 1-substituted and 1,2-disubstituted 3-hydroxypyrroles have shown that they can exist as an equilibrium mixture of keto and enol tautomers. rsc.org The position of this equilibrium is sensitive to the solvent polarity, the potential for hydrogen bonding with the solvent, and the electronic and steric nature of the substituents. rsc.org

The following table illustrates the potential for keto-enol tautomerism in a hypothetical hydroxylated derivative:

| Tautomeric Form | General Structure | Key Features |

| Keto Tautomer |  | Contains a carbonyl group (C=O) and a methylene (B1212753) group (CH2) within the pyrrole ring. |

| Enol Tautomer |  | Contains a hydroxyl group (OH) and a double bond within the pyrrole ring, resulting in an aromatic pyrrole. |

Advanced Research Applications and Future Directions for N 2 1h Pyrrol 1 Yl Phenyl Acetamide

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state and in solution is governed by non-covalent interactions, which are central to the field of supramolecular chemistry. The structure of N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide is particularly suited for forming intricate supramolecular architectures.

Hydrogen Bonding Networks and Crystal Engineering

The acetamide (B32628) group in this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This dual functionality is a key feature in crystal engineering, allowing for the formation of predictable and robust hydrogen-bonding networks. While the specific crystal structure of this compound is not yet reported in publicly available databases, the behavior of similar acetamide-containing molecules suggests that it is likely to form well-defined one-, two-, or even three-dimensional structures in the solid state. For instance, related N-phenylacetamide derivatives have been shown to form intricate hydrogen-bonded assemblies. The pyrrole (B145914) N-H can also participate in hydrogen bonding, further increasing the complexity and potential for novel structural motifs.

The interplay between the different potential hydrogen bonding sites—the acetamide N-H, the acetamide C=O, and the pyrrole N-H—could lead to the formation of various supramolecular synthons. The specific arrangement will be influenced by factors such as solvent choice during crystallization and the presence of any co-crystallizing agents. The study of these networks is crucial for understanding the physical properties of the material, such as its melting point, solubility, and mechanical strength.

Molecular Recognition and Self-Assembly Phenomena

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the driving force behind self-assembly. The combination of a hydrogen-bonding acetamide group and a π-rich pyrrole and phenyl system in this compound makes it a prime candidate for studies in molecular recognition.

Potential in Materials Science Research

The unique electronic and structural features of this compound suggest its potential for use in the development of novel materials with advanced functionalities.

Exploration as Monomers for Conjugated Polymers

Conjugated polymers, which possess a backbone of alternating single and double bonds, are a cornerstone of modern organic electronics. Pyrrole-based polymers, such as polypyrrole, are well-known for their electrical conductivity. The this compound molecule could potentially serve as a monomer for the synthesis of novel conjugated polymers.

Polymerization could, in principle, be achieved through oxidative coupling of the pyrrole rings or through cross-coupling reactions involving functionalized derivatives of the monomer. The resulting polymer would feature a poly-pyrrole backbone with pendant N-acetylated aminophenyl groups. These side chains could influence the polymer's solubility, processability, and solid-state packing, which are all critical factors for its performance in electronic devices such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The acetamide group could also introduce specific intermolecular interactions that could promote long-range order in the polymer films. While research on polymers derived from this specific monomer is not yet available, studies on N-aryl diketopyrrolopyrrole derivatives and other pyrrole-based conjugated polymers demonstrate the viability of this approach for creating new functional materials. ccspublishing.org.cnrsc.org

Development of Advanced Functional Materials

Beyond conjugated polymers, this compound could be a building block for other advanced functional materials. Its ability to form well-defined supramolecular assemblies could be harnessed to create materials with interesting optical or electronic properties. For example, the formation of extended hydrogen-bonded networks could lead to materials with anisotropic conductivity or specific light-emitting characteristics.

Furthermore, the molecule could be incorporated into larger, more complex structures such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In this context, the acetamide and pyrrole groups could act as coordinating or reactive sites for the construction of the framework. The properties of the resulting framework would be directly influenced by the geometry and electronic nature of the this compound building block.

Catalytic Applications as Ligands or Organocatalysts

The search for new and efficient catalysts is a major driver of chemical research. The structure of this compound suggests its potential utility in both metal-based catalysis and organocatalysis.

The nitrogen atoms in the pyrrole ring and the acetamide group, as well as the potential for functionalization of the aromatic rings, make this molecule an interesting candidate for use as a ligand in transition metal catalysis. Pyrrole-based phosphine (B1218219) ligands, for instance, have been successfully employed in a variety of catalytic reactions. nih.govacs.org By analogy, this compound could be modified to incorporate coordinating groups, such as phosphines or pyridines, which could then bind to a metal center. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the phenyl or pyrrole rings, potentially leading to catalysts with high activity and selectivity for specific chemical transformations.

In the realm of organocatalysis, which uses small organic molecules to accelerate chemical reactions, the acetamide functionality could play a key role. Amide and urea (B33335) groups are known to act as hydrogen-bond donors to activate substrates and stabilize transition states. It is conceivable that this compound or its derivatives could function as organocatalysts for a range of reactions, such as aldol (B89426) or Michael additions. The pyrrole and phenyl groups would form the structural backbone of the catalyst, while the acetamide group would provide the catalytic activity.

While the direct application of this compound in these areas is yet to be explored in detail, the foundational knowledge of its constituent parts provides a strong rationale for future research into its potential as a versatile tool in the chemist's arsenal.

Mechanistic Investigations of Biological System Interactions

The true potential of any bioactive compound lies in the detailed understanding of its interactions with biological systems at a molecular level. For this compound, this area of research is ripe for exploration.

Elucidation of Ligand-Protein Binding Modes and Thermodynamics (Theoretical and Experimental)

Currently, there is a notable absence of published experimental data, such as X-ray crystallography or NMR spectroscopy studies, detailing the binding of this compound to specific protein targets. Similarly, thermodynamic parameters of binding, including dissociation constants (K_d), enthalpy (ΔH), and entropy (ΔS), which are crucial for understanding the driving forces of interaction, have not been reported.

In the absence of experimental data, theoretical and computational approaches offer a valuable starting point. Molecular docking and simulation studies could predict potential protein targets and binding modes. For instance, based on the structural similarity to other known enzyme inhibitors, one could hypothesize potential interactions with kinases, proteases, or other enzymes where the pyrrole and phenyl rings could engage in hydrophobic and π-stacking interactions, and the acetamide group could form key hydrogen bonds.

Table 1: Hypothetical Ligand-Protein Interaction Parameters for this compound (Illustrative)

| Parameter | Predicted Value/Interaction | Method of Determination (Proposed) |

| Binding Affinity (K_d) | - | Isothermal Titration Calorimetry (ITC) |

| Binding Enthalpy (ΔH) | - | Isothermal Titration Calorimetry (ITC) |

| Binding Entropy (ΔS) | - | Isothermal Titration Calorimetry (ITC) |

| Key Interacting Residues | - | X-ray Crystallography, NMR, Molecular Docking |

| Hydrogen Bonds | - | X-ray Crystallography, NMR, Molecular Docking |

| Hydrophobic Interactions | - | X-ray Crystallography, NMR, Molecular Docking |

This table is illustrative and highlights the lack of available data. All fields are pending experimental or computational validation.

Exploration of Cellular Pathway Modulation at a Molecular Level

The downstream effects of a compound's interaction with its target are manifested through the modulation of cellular pathways. For this compound, research into its impact on specific signaling cascades is required. Techniques such as transcriptomics (RNA-seq) and proteomics could provide a global view of the cellular response to treatment with this compound, identifying up- or down-regulated genes and proteins. This would offer clues to the pathways being affected, whether they are involved in inflammation, cell cycle regulation, apoptosis, or other fundamental cellular processes.

Development of Tool Compounds for Chemical Biology Research

A "tool compound" is a well-characterized small molecule that is used to study biological processes. Given the potential for specific biological activity, this compound could serve as a scaffold for the development of such tools. For example, by attaching a fluorescent dye or a biotin (B1667282) tag, researchers could create chemical probes to visualize the subcellular localization of its target protein or to isolate and identify binding partners through affinity purification-mass spectrometry. However, no such tool compounds based on this specific scaffold have been reported.

Interdisciplinary Research Opportunities and Emerging Paradigms

The structural motifs present in this compound—a pyrrole ring, a phenyl ring, and an acetamide linker—are found in a variety of biologically active molecules. This suggests that the compound could be a valuable starting point for interdisciplinary research. For example, collaboration between synthetic chemists, computational biologists, and pharmacologists could accelerate the discovery of its biological targets and the development of more potent and selective derivatives.

Emerging paradigms such as phenotypic screening, where compounds are tested for their effects on cell morphology or function without a preconceived target, could be a powerful approach to uncover novel activities of this compound. Furthermore, its potential as a fragment for fragment-based drug discovery (FBDD) could be explored, where its individual components are used to build more complex and potent inhibitors.

Q & A

Q. What are the key synthetic routes for N-(2-(1H-Pyrrol-1-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?